molecular formula C24H28ClN3O5 B358067 2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID CAS No. 900137-85-1

2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID

Cat. No.: B358067
CAS No.: 900137-85-1
M. Wt: 473.9g/mol
InChI Key: USRKWDOYCPYHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID is a complex organic compound that features a unique structure combining adamantane, pyridazine, and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the aniline moiety: The aniline derivative is introduced via a nucleophilic substitution reaction.

    Attachment of the adamantyl group: This step involves the use of adamantyl halides in the presence of a base.

    Final acylation: The acetic acid moiety is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[6-[(5-chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid
  • 2-(3-Chloro-4-fluorophenoxy)acetic acid

Uniqueness

2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID is unique due to its combination of adamantane, pyridazine, and aniline moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

900137-85-1

Molecular Formula

C24H28ClN3O5

Molecular Weight

473.9g/mol

IUPAC Name

2-[3-[5-chloro-4-(3,5-dimethoxyanilino)-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid

InChI

InChI=1S/C24H28ClN3O5/c1-32-17-4-16(5-18(6-17)33-2)27-19-12-26-28(22(31)21(19)25)24-9-14-3-15(10-24)8-23(7-14,13-24)11-20(29)30/h4-6,12,14-15,27H,3,7-11,13H2,1-2H3,(H,29,30)

InChI Key

USRKWDOYCPYHAD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.